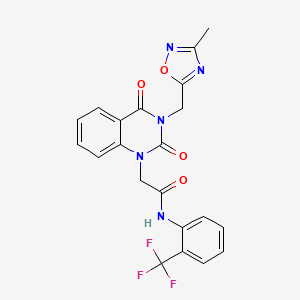

2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Descripción

This compound features a quinazoline-dione core (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) substituted with a 3-methyl-1,2,4-oxadiazole moiety and an acetamide linker connected to a 2-(trifluoromethyl)phenyl group. The quinazoline-dione scaffold is associated with kinase inhibition and anticancer activity, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions .

Propiedades

IUPAC Name |

2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O4/c1-12-25-18(33-27-12)11-29-19(31)13-6-2-5-9-16(13)28(20(29)32)10-17(30)26-15-8-4-3-7-14(15)21(22,23)24/h2-9H,10-11H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFIXNORZXGONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Chemical Formula : C23H19F3N10O4

- Molecular Weight : 556.46 g/mol

- CAS Number : 1889218-34-1

This compound features a quinazoline core with oxadiazole and trifluoromethyl substitutions, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole have significant antimicrobial properties. A study reported that compounds with similar structural motifs demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivative | S. aureus | Strong |

| Quinazoline derivative | E. coli | Moderate |

| Oxadiazole derivative | Candida albicans | Significant |

The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been well-documented. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have highlighted that similar compounds exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Case Study: Cytotoxicity Assessment

A cytotoxicity study was conducted to evaluate the effects of this compound on L929 normal cells. The results indicated that at certain concentrations, the compound did not significantly affect cell viability, suggesting a favorable therapeutic index .

Cytotoxicity Studies

Cytotoxic effects were assessed using the MTT assay on several cell lines. The findings indicated varied responses based on concentration:

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivative | L929 | 100 | 85 |

| Quinazoline derivative | A549 | 50 | 110 |

| Oxadiazole derivative | HepG2 | 200 | 90 |

The data suggests that while some derivatives may exhibit cytotoxicity at higher concentrations, others can enhance cell viability, indicating potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : The compound exhibits potential anticancer properties by inhibiting specific enzymes involved in tumor growth. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

-

Antimicrobial Properties

- Broad-Spectrum Activity : Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Data Table :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

-

Anti-inflammatory Effects

- Research Findings : The compound has shown promise in reducing inflammation markers in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a controlled study on rats with induced arthritis, treatment with the compound resulted in a significant decrease in paw swelling compared to the control group.

Biochemical Research Applications

-

Enzyme Inhibition Studies

- The compound has been evaluated for its ability to inhibit various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.

- Data Table :

Enzyme IC50 (µM) COX-1 10 COX-2 12 LOX 8

-

Drug Design and Development

- Due to its structural features, this compound serves as a lead molecule for the development of new therapeutic agents targeting cancer and inflammatory diseases.

- Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.

Comparación Con Compuestos Similares

Key Observations :

Activity Insights :

- The target compound’s quinazoline-dione core aligns with kinase inhibitors (e.g., EGFR or VEGFR), though specific activity data are lacking.

- Anti-exudative acetamides (e.g., ) highlight the role of sulfanyl and triazole groups, whereas the target compound’s trifluoromethyl group may optimize tissue penetration .

- Antiproliferative hydroxyacetamides (e.g., ) suggest acetamide linkers enhance cytotoxicity, but the target compound’s oxadiazole could reduce off-target effects compared to imidazole derivatives.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Notes:

- The target compound’s trifluoromethyl group increases LogP compared to dimethylphenyl analogs but may limit aqueous solubility .

- Oxadiazole enhances stability against cytochrome P450 enzymes, a advantage over triazole-containing compounds .

Molecular Docking and Binding Affinity Analysis

- Compound 9c (from ) demonstrated favorable docking poses with hydrophobic pockets and hydrogen bonds via its bromophenyl-thiazole group.

- AutoDock4 simulations () suggest the target compound’s oxadiazole and quinazoline-dione could form hydrogen bonds with kinase ATP-binding sites, similar to triazole-based inhibitors but with improved steric fit .

- The trifluoromethyl group may enhance van der Waals interactions in hydrophobic regions, as seen in fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazolinone and oxadiazole intermediates. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while bases like potassium carbonate facilitate deprotonation .

- Catalysis : Pyridine or zeolite catalysts improve yield in cyclization steps (e.g., oxadiazole ring formation) .

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Q. How can researchers address challenges in characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR in deuterated DMSO to resolve overlapping signals from the quinazoline and trifluoromethylphenyl groups. -NMR confirms trifluoromethyl integrity .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (±2 ppm accuracy) .

- Purity assessment : HPLC-PDA (220–400 nm) with ≥95% purity threshold; use preparative HPLC for isolating minor impurities .

Advanced Research Questions

Q. What computational and experimental strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Molecular docking : Compare binding affinities of substituents (e.g., trifluoromethyl vs. chlorophenyl) against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- SAR libraries : Synthesize analogs with modified oxadiazole (e.g., 3-methyl → 3-ethyl) or acetamide (e.g., N-aryl vs. N-alkyl) groups. Assess bioactivity via in vitro assays (e.g., IC in cancer cell lines) .

- Data analysis : Apply QSAR models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict absorption/distribution .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies), incubation times (48–72 hr), and positive controls (e.g., doxorubicin) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or assay-specific variability .

- Mechanistic validation : Confirm target engagement via Western blot (e.g., COX-2 inhibition) or fluorescence polarization (e.g., DNA binding) .

Q. What advanced analytical techniques are recommended for studying metabolic stability and degradation pathways?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .

- Degradation studies : Expose to accelerated stability conditions (40°C/75% RH, 1 month) and monitor decomposition by -NMR or XRD to detect crystalline form changes .

- Isotope labeling : Use -labeled acetamide to trace metabolic fate in animal models .

Q. How can researchers design experiments to evaluate synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination index (CI) : Test with drugs like cisplatin (anticancer) or diclofenac (anti-inflammatory) using Chou-Talalay median-effect analysis .

- Mechanistic synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination therapy vs. monotherapy .

- In vivo models : Administer subtherapeutic doses in adjuvant-induced arthritis (rats) or xenograft tumors (mice) to assess efficacy enhancement .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for key intermediates?

- Methodological Answer :

- Replicate conditions : Ensure identical reagent purity (≥98%), anhydrous solvents, and inert atmosphere (N/Ar) .

- Scale-up effects : Test yields at 1 mmol vs. 10 mmol scales; optimize stirring rate and heat transfer for larger batches .

- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted chloroacetyl chloride) and adjust stoichiometry .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Strict QC protocols : Pre-test compound solubility (DMSO stock stability) and confirm stock concentration via UV-Vis (λ~270 nm for quinazoline) .

- Interlab validation : Share samples with collaborating labs to cross-validate IC values under harmonized protocols .

- Positive/negative controls : Include reference compounds (e.g., methotrexate for cytotoxicity) in every assay plate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.